![molecular formula C21H21N5O2 B11041599 2-{(1E)-N-[N-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]ethanimidoyl}benzoic acid](/img/structure/B11041599.png)
2-{(1E)-N-[N-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]ethanimidoyl}benzoic acid
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Overview
Description
2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the quinazoline ring.
Cycloaddition: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as 2-(4,6,7-Trimethyl-2-quinazolinyl)guanidine and N-[amino-[(4,6,7-trimethyl-2-quinazolinyl)amino]methylidene]propanamide . These compounds share structural similarities but may differ in their specific biological activities and applications. The unique structure of 2-({IMINO[(4,6,7-TRIMETHYL-2-QUINAZOLINYL)AMINO]METHYL}ETHANIMIDOYL)BENZOIC ACID provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(E)-C-methyl-N-[(E)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]carbonimidoyl]benzoic acid |
InChI |
InChI=1S/C21H21N5O2/c1-11-9-17-14(4)24-21(25-18(17)10-12(11)2)26-20(22)23-13(3)15-7-5-6-8-16(15)19(27)28/h5-10H,1-4H3,(H,27,28)(H2,22,24,25,26)/b23-13+ |
InChI Key |
JOZGGLJJTCPDKM-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/N=C(\C)/C3=CC=CC=C3C(=O)O)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N=C(C)C3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
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